(3S,4R)-1-(tert-butoxycarbonyl)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid
CAS No.: 959580-33-7
Cat. No.: VC20858358
Molecular Formula: C17H20N2O4
Molecular Weight: 316.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 959580-33-7 |
|---|---|
| Molecular Formula | C17H20N2O4 |
| Molecular Weight | 316.35 g/mol |
| IUPAC Name | (3S,4R)-4-(3-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-9-13(14(10-19)15(20)21)12-6-4-5-11(7-12)8-18/h4-7,13-14H,9-10H2,1-3H3,(H,20,21)/t13-,14+/m0/s1 |
| Standard InChI Key | ZHFKFVXDOBTIEP-UONOGXRCSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=CC(=C2)C#N |
| SMILES | CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC(=C2)C#N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC(=C2)C#N |
Introduction
Chemical Properties and Structure
Identification and Basic Properties
(3S,4R)-1-(tert-butoxycarbonyl)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid is identified by CAS number 959580-33-7, with a molecular formula of C17H20N2O4 and molecular weight of 316.35 g/mol . This chiral compound features multiple functional groups that contribute to its chemical characteristics and reactivity.
| Property | Value |
|---|---|
| Chemical Name | (3S,4R)-1-(tert-butoxycarbonyl)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid |
| CAS Registry Number | 959580-33-7 |
| Molecular Formula | C17H20N2O4 |
| Molecular Weight | 316.35 g/mol |
| IUPAC Name | (3S,4R)-4-(3-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
| InChI | InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-9-13(14(10-19)15(20)21)12-6-4-5-11(7-12)8-18/h4-7,13-14H,9-10H2,1-3H3,(H,20,21)/t13-,14+/m0/s1 |
| SMILES | CC(C)(C)OC(=O)N1CC@HC2=CC=CC(=C2)C#N |
| InChIKey | ZHFKFVXDOBTIEP-UONOGXRCSA-N |
Based on structural considerations, the compound likely exhibits moderate solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), with limited solubility in water and non-polar organic solvents. This property profile is typical for molecules containing both polar and non-polar functional groups.
Structural Features
The structure of (3S,4R)-1-(tert-butoxycarbonyl)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid incorporates several key elements that define its chemical behavior:
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Pyrrolidine Core: The five-membered nitrogen-containing heterocycle serves as the central scaffold, providing conformational rigidity while maintaining some flexibility compared to aromatic systems.
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tert-Butoxycarbonyl (Boc) Group: This carbamate protecting group on the pyrrolidine nitrogen serves multiple functions:
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Protection of the amine during synthetic manipulations
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Modulation of nitrogen nucleophilicity
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Increased lipophilicity
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Introduction of carbamate functionality for hydrogen bonding
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3-Cyanophenyl Substituent: The phenyl ring with a cyano group at the meta position introduces:
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Extended aromaticity
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A strongly electron-withdrawing cyano group influencing electronic distribution
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Potential for hydrogen bonding and dipole-dipole interactions
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Carboxylic Acid Functionality: Present at position 3 of the pyrrolidine ring, this group:
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Provides acidic character
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Offers a site for derivatization (esterification, amide formation)
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Creates opportunities for hydrogen bonding and ionic interactions
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Stereochemistry
The compound contains two stereogenic centers at positions 3 and 4 of the pyrrolidine ring . The stereochemical designation (3S,4R) indicates:
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An S configuration at carbon 3 (bearing the carboxylic acid group)
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An R configuration at carbon 4 (bearing the 3-cyanophenyl group)
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Molecular shape and conformational preferences
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Interactions with chiral biological targets
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Diastereoselectivity in subsequent reactions
It's worth noting that the enantiomer of this compound, (3R,4S)-1-(tert-butoxycarbonyl)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid (CAS: 1161787-87-6), has identical physical properties except for optical rotation, but may exhibit different biological activities .
Synthesis and Preparation
Stereochemical Control
The establishment of the (3S,4R) stereochemistry typically involves one or more of the following approaches:
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Asymmetric Synthesis:
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Use of chiral catalysts or auxiliaries to direct the formation of new stereogenic centers
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Substrate-controlled reactions where existing stereochemistry influences the formation of new stereogenic centers
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Resolution Strategies:
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Preparation of diastereomeric derivatives followed by separation
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Chromatographic separation using chiral stationary phases
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Enzymatic resolution
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Stereoselective Transformations:
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Diastereoselective reductions or additions
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Stereospecific ring-forming reactions
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The trans relationship between the substituents at positions 3 and 4 might be established through diastereoselective hydrogenation or stereocontrolled conjugate addition reactions.
Protecting Group Strategy
The tert-butoxycarbonyl (Boc) protecting group is typically introduced using standard procedures:
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Reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base
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Treatment with Boc-anhydride under basic conditions
This protection step is crucial for controlling the reactivity of the pyrrolidine nitrogen during synthesis and allows for selective deprotection under acidic conditions.
Biological Activity and Applications
Synthetic Utility
(3S,4R)-1-(tert-butoxycarbonyl)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid serves as a valuable building block in synthetic organic chemistry for several reasons:
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Scaffold for Complex Molecules:
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The pyrrolidine core represents a privileged structure found in numerous bioactive compounds
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The defined stereochemistry provides a platform for stereocontrolled synthesis
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Functional Group Versatility:
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The carboxylic acid group enables derivatization to esters, amides, and other functional groups
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The Boc protecting group can be selectively removed under acidic conditions
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The cyano group can be transformed into various functionalities (amides, carboxylic acids, amines)
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Potential for Library Development:
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The structure allows for systematic variations to create compound libraries
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Diverse substituents can be introduced through modification of the carboxylic acid, cyano group, or after Boc deprotection
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This compound is particularly valuable in medicinal chemistry research as a building block for developing more complex molecules with potential biological activities.
Comparison with Related Compounds
Structural Analogs
Table 2 provides a comparative analysis of (3S,4R)-1-(tert-butoxycarbonyl)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid with structurally related compounds:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference | Potential Impact on Properties |
|---|---|---|---|---|---|
| (3S,4R)-1-(tert-butoxycarbonyl)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid | 959580-33-7 | C17H20N2O4 | 316.35 | Reference compound | - |
| (3R,4S)-1-(tert-butoxycarbonyl)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid | 1161787-87-6 | C17H20N2O4 | 316.35 | Enantiomer with opposite stereochemistry | Different 3D orientation; potentially different biological activity |
| (3S,4R)-1-(tert-butoxycarbonyl)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid | 1161787-84-3 | C17H20N2O4 | 316.35 | Cyano group at ortho position instead of meta | Altered electronic distribution; potential for intramolecular interactions |
| (3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid | 884048-45-7 | C16H21NO4 | 291.35 | No cyano group on phenyl ring | Reduced polarity; different hydrogen bonding profile |
| (3S,4R)-1-(tert-butoxycarbonyl)-4-(4-isopropylphenyl)pyrrolidine-3-carboxylic acid | 1263281-52-2 | C19H27NO4 | 333.4 | Isopropyl group at para position instead of cyano at meta | Increased lipophilicity; loss of hydrogen bond acceptor |
| (R)-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid | 163438-09-3 | C11H19NO4 | 229.27 | Piperidine ring instead of pyrrolidine; different substitution pattern | Different ring conformation; altered spatial arrangement |
Analysis of Structure-Property Relationships
The structural variations highlighted in Table 2 influence several key properties:
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Electronic Properties:
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The presence and position of the electron-withdrawing cyano group affect the electronic distribution within the molecule
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The meta-cyano isomer (reference compound) exhibits a different electronic profile compared to the ortho-cyano analog
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Replacement of the cyano group with isopropyl introduces electron-donating character
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Stereochemical Considerations:
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Conformational Preferences:
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Hydrogen Bonding Capabilities:
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The cyano group serves as a hydrogen bond acceptor
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Replacement with non-polar groups (e.g., isopropyl) alters the hydrogen bonding profile
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The position of substituents influences the accessibility of hydrogen bonding sites
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These structural variations can significantly impact chemical reactivity, biological activity, and synthetic utility of the compounds. Understanding these structure-property relationships is crucial for rational design in medicinal chemistry applications.
Analytical Methods
Spectroscopic Characterization
Standard analytical techniques for the identification and characterization of (3S,4R)-1-(tert-butoxycarbonyl)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H NMR Spectroscopy:
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Expected to show characteristic signals for:
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tert-Butyl group (typically a singlet at ~1.4-1.5 ppm, 9H)
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Pyrrolidine ring protons (multiple signals in the 2.0-4.5 ppm range)
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Aromatic protons (complex pattern in the 7.0-8.0 ppm range)
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Carboxylic acid proton (broad singlet, typically >10 ppm, may be exchange-broadened)
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The stereochemistry influences coupling constants between pyrrolidine ring protons
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13C NMR Spectroscopy:
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Characteristic signals for:
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tert-Butyl carbon atoms (typically ~28 ppm for methyl groups, ~80 ppm for quaternary carbon)
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Carbonyl carbons of the Boc group and carboxylic acid (~155 ppm and ~175 ppm, respectively)
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Cyano carbon (~118-120 ppm)
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Aromatic carbons (multiple signals in the 125-140 ppm range)
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Pyrrolidine ring carbons (typically 30-60 ppm)
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-
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2D NMR Techniques:
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COSY: Reveals proton-proton coupling relationships
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HSQC/HMQC: Identifies direct carbon-hydrogen correlations
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HMBC: Detects long-range carbon-hydrogen correlations
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NOESY/ROESY: Provides information about spatial relationships between protons
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Infrared (IR) Spectroscopy
Key absorption bands would include:
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O-H stretching of carboxylic acid (broad band, ~3000-3500 cm-1)
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C=O stretching of carboxylic acid (~1700-1725 cm-1)
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C=O stretching of carbamate (~1680-1700 cm-1)
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C≡N stretching of cyano group (~2220-2240 cm-1)
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C-H stretching of aromatic and aliphatic groups
Mass Spectrometry
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Electrospray Ionization (ESI-MS):
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Molecular ion peak [M+H]+ expected at m/z 317.35
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Possible fragment ions from:
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Loss of tert-butyl group (m/z 261)
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Loss of Boc group (m/z 217)
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Fragmentation of the pyrrolidine ring
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High-Resolution Mass Spectrometry (HRMS):
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Confirms molecular formula through accurate mass measurement
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Expected accurate mass for [M+H]+ of C17H21N2O4: 317.1496
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High-Performance Liquid Chromatography (HPLC)
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Analytical HPLC:
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Reverse-phase conditions typically using C18 columns
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Mobile phases often including water/acetonitrile or water/methanol gradients with acid modifiers
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UV detection at multiple wavelengths (typically including 220, 254, and 280 nm)
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Chiral HPLC:
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Separation of enantiomers using chiral stationary phases
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Common chiral columns include Chiralcel OD, Chiralpak AD, and Chiralpak IA
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